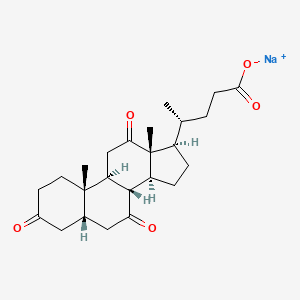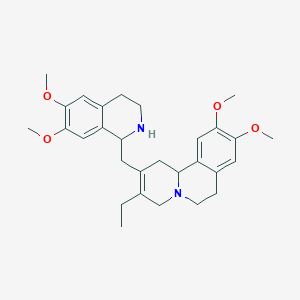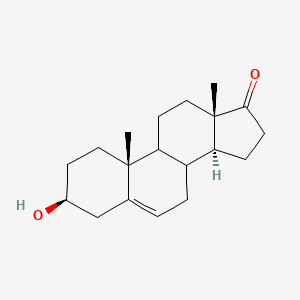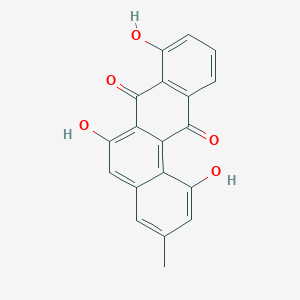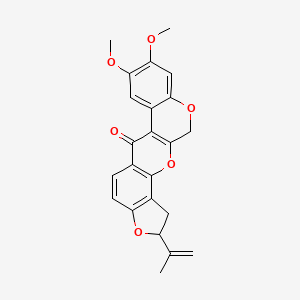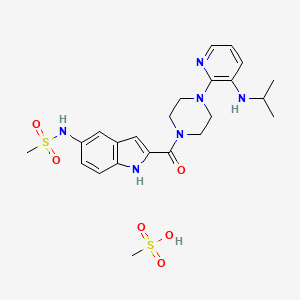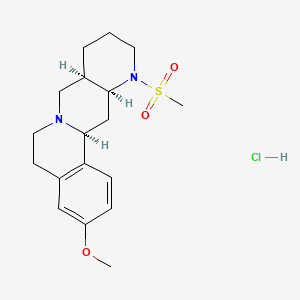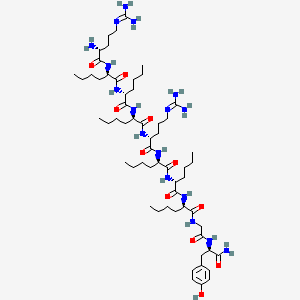
Desacetylcephalothin-Natrium
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Desacetylcephalothin-Natrium (Dacet) mit Schwerpunkt auf sechs einzigartigen Bereichen:
Studien zur antibakteriellen Aktivität
This compound ist ein Metabolit von Cephalothin, einem Cephalosporin-Antibiotikum der ersten Generation. Es wird oft wegen seiner antibakteriellen Eigenschaften untersucht, insbesondere gegen grampositive Bakterien wie Staphylococcus aureus. Forschungen haben gezeigt, dass es zwar eine geringere antibakterielle Aktivität im Vergleich zu Cephalothin aufweist, aber dennoch eine entscheidende Rolle für das Verständnis der Pharmakokinetik und -dynamik von Cephalosporinen spielt .
Pharmakokinetik und Arzneimittelstoffwechsel
Die Untersuchung von this compound ist in der Pharmakokinetik unerlässlich, um zu verstehen, wie Cephalothin im Körper metabolisiert wird. Sie hilft bei der Bestimmung der Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsprofile (ADME) des Arzneimittels. Diese Informationen sind entscheidend für die Optimierung von Dosierungsschemata und die Verbesserung der therapeutischen Wirksamkeit .
Penetration der Cerebrospinalflüssigkeit
This compound wurde hinsichtlich seiner Fähigkeit untersucht, die Cerebrospinalflüssigkeit (CSF) zu durchdringen. Dies ist besonders wichtig bei der Behandlung von bakterieller Meningitis, bei der eine wirksame Medikamentenpenetration in die CSF entscheidend ist. Studien haben gezeigt, dass this compound die CSF effizienter durchdringt als Cephalothin, was Auswirkungen auf seine Verwendung bei der Behandlung von Infektionen des zentralen Nervensystems hat .
Grüne Analytische Chemie
Im Bereich der analytischen Chemie wird this compound verwendet, um grüne analytische Methoden zu entwickeln und zu optimieren. Diese Methoden zielen darauf ab, die Verwendung toxischer Lösungsmittel zu reduzieren und die Umweltbelastung zu minimieren. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und mikrobiologische Assays werden eingesetzt, um this compound in verschiedenen Matrices zu quantifizieren, darunter Arzneimittel, Blut und Urin .
Therapeutische Wirksamkeit in experimentellen Modellen
This compound wird in experimentellen Modellen verwendet, um seine therapeutische Wirksamkeit zu bewerten. So hilft es Forschern beispielsweise in Tiermodellen für Pneumokokken-Meningitis, die Leistung des Medikaments und mögliche Nachteile bei der Behandlung von bakteriellen Infektionen zu verstehen. Diese Studien sind entscheidend für die Entwicklung effektiverer Behandlungsprotokolle .
Studien zu Resistenzmechanismen
Die Forschung zu this compound konzentriert sich auch auf das Verständnis bakterieller Resistenzmechanismen. Durch die Untersuchung, wie Bakterien auf diese Verbindung reagieren, können Wissenschaftler Erkenntnisse über Resistenzmuster gewinnen und Strategien entwickeln, um diese zu überwinden. Dies ist besonders wichtig im Kontext der zunehmenden Antibiotikaresistenz .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZLUULXMJGRPG-HTMVYDOJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2NaO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204034 | |
| Record name | Desacetylcephalothin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5547-29-5 | |
| Record name | Desacetylcephalothin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005547295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desacetylcephalothin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Desacetylcephalothin Sodium compare to Cephalothin in terms of pharmacokinetics in neonates?
A: Desacetylcephalothin Sodium (DACET) is a metabolite of Cephalothin. Research has shown that both Cephalothin and DACET exhibit prolonged half-lives and delayed urinary excretion in neonates compared to older children. [] This suggests that dosage regimens may need to be adjusted in neonates to account for these differences in pharmacokinetics. Interestingly, the amount of DACET excreted in urine was found to be higher in neonates than in older children, and DACET also exhibited a longer half-life in neonates. [] This highlights the importance of understanding the specific metabolic pathways and excretion profiles of both the parent drug and its metabolites in different age groups.
Q2: Can High Pressure Liquid Chromatography (HPLC) be used to study the pharmacokinetics of Cephalothin and its metabolite DACET?
A: Yes, HPLC is a valuable tool for studying the pharmacokinetics of Cephalothin and DACET, especially in neonates and children. [] HPLC offers several advantages over traditional bioassays, including:
- Smaller sample volumes: HPLC requires significantly smaller plasma volumes (50 μl) compared to bioassays (200 μl), which is particularly beneficial in pediatric studies. []
- Faster analysis: HPLC provides results much faster (20 minutes) compared to the longer turnaround time of bioassays (18-20 hours). []
- Metabolite detection: HPLC can detect and quantify metabolites like DACET, providing a more complete picture of drug metabolism. []
- Simultaneous analysis: HPLC allows for the simultaneous measurement of multiple antibiotics, streamlining the analysis process. []
Q3: Beyond its role as a metabolite of Cephalothin, does DACET have other applications in scientific research?
A: While DACET is primarily recognized as a metabolite of Cephalothin, researchers have also explored its fluorescence properties. Studies have investigated the fluorescence decays of DACET in various solvent mixtures, comparing it to compounds like 4-(dimethylamino)benzonitrile. [] This research contributes to a deeper understanding of excited-state dynamics and intramolecular charge transfer phenomena, which are fundamental concepts in photochemistry and materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



